

Spectroscopic and Biological Insights into 2'-Acetylacteoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2'-Acetylacteoside (Standard)

Cat. No.: B15558197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the 2'-Acetylacteoside standard, a phenylethanoid glycoside with significant biological activity. The information is tailored for researchers, scientists, and drug development professionals, focusing on its mass spectrometry (MS) profile, general nuclear magnetic resonance (NMR) characteristics, and its role as a potent aldose reductase inhibitor. While complete, assigned ^1H and ^{13}C NMR data are not readily available in the public domain, this guide compiles the existing information to support research and development efforts.

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry has been effectively used to identify and characterize 2'-Acetylacteoside. The compound is typically analyzed using electrospray ionization (ESI) in negative ion mode.

Ion	m/z (Da)	Description
$[M-H]^-$	665	Deprotonated molecular ion
$[M-H-CH_3CO]^-$	623	Loss of the acetyl group (42 Da)
$[M-H-C_9H_8O_4]^-$	461	Loss of the caffeoyl moiety
$[M-H-C_9H_8O_4-C_6H_{10}O_4]^-$	315	Subsequent loss of the rhamnose moiety

Fragmentation Pattern:

The primary fragmentation pathway observed in MS/MS analysis involves the neutral loss of the acetyl group, leading to a prominent ion at m/z 623.^[1] This fragment then follows a similar fragmentation pattern to its parent compound, acteoside, with subsequent losses of the caffeoyl and rhamnose moieties.^[1] The shared fragmentation pattern with related phenylethanoid glycosides necessitates chromatographic separation for unambiguous identification.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete and assigned NMR dataset for 2'-Acetylacteoside is not available in the reviewed literature, general characteristics can be inferred from studies on similar phenylethanoid glycosides. It has been noted that the 1H and ^{13}C NMR spectra of 2'-Acetylacteoside are highly similar to those of acteoside, with expected downfield shifts for the protons and carbons near the 2'-acetyl group.

A database entry indicates the existence of a ^{13}C NMR spectrum for 2'-Acetylacteoside, though the specific chemical shift data is not provided.^[2] For reference, the complete assignment of acteoside's ^{13}C NMR has been reported and can serve as a basis for comparison.

Experimental Protocols

UPLC-Q-TOF-MS Analysis

The following protocol is a representative method for the analysis of 2'-Acetylacteoside in plant extracts, adapted from established methodologies.^[3]^[4]

Sample Preparation:

- Weigh 2.34 mg of 2'-Acetylacteoside standard and dissolve in 10 mL of methanol to prepare a stock solution.[3]
- Further dilute the stock solution with methanol to achieve the desired concentration for analysis.

Chromatographic Conditions:

- System: Waters ACQUITY I-CLASS UPLC system[4]
- Column: ACQUITY UPLC® BEH C₁₈ column (50 × 2.1 mm, 1.7 μm)[4]
- Mobile Phase:
 - A: Water with 0.1% formic acid[4]
 - B: Acetonitrile with 0.1% formic acid[4]
- Gradient Elution:
 - 0–5 min: 3% to 15% B[4]
 - 5–15 min: 15% to 25% B[4]
 - 15–16 min: 25% to 35% B[4]
 - 16–18 min: 35% to 45% B[4]
- Flow Rate: 0.3 mL/min[4]
- Column Temperature: 30°C[4]
- Injection Volume: 1.0 μL[4]

Mass Spectrometry Conditions:

- System: Waters XEVO G2-XS QTOF MS with an ESI source[3]

- Ionization Mode: Negative[3]
- Mass Range: 50–1200 Da[3]
- Capillary Voltage: 2500 V[3]
- Cone Voltage: 40 V[3]
- Ion Source Temperature: 100°C[3]
- Desolvation Gas Temperature: 400°C[3]
- Desolvation Gas Flow: 800 L/h[3]

General NMR Sample Preparation

The following are general guidelines for preparing a phenylethanoid glycoside sample like 2'-Acetylacteoside for NMR analysis.

- Sample Quantity: Weigh approximately 5-10 mg of the purified compound for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Methanol- d_4 (CD_3OD) is a common choice for phenylethanoid glycosides. Other options include DMSO- d_6 or pyridine- d_5 .
- Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

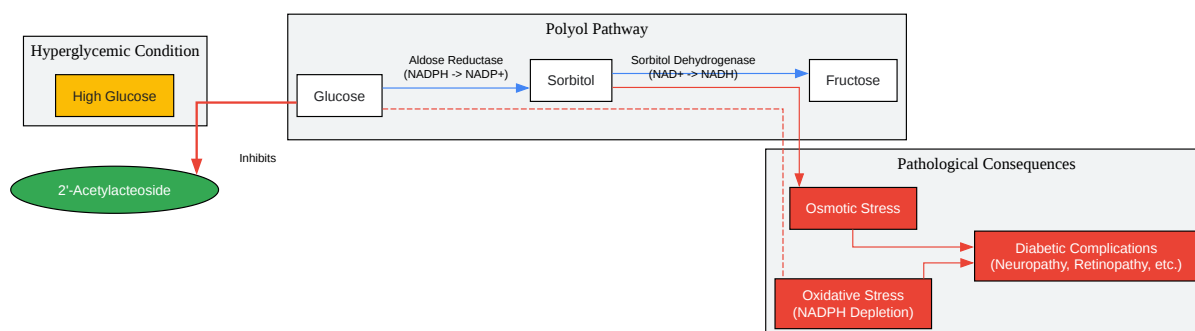
Biological Activity and Signaling Pathway

2'-Acetylacteoside has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and oxidative damage in tissues, contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.

By inhibiting aldose reductase, 2'-Acetylacteoside can block this pathway, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.



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Caption: Inhibition of the Polyol Pathway by 2'-Acetylacteoside.

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